N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide
Description
Historical Development and Medicinal Chemistry Significance
The pyrazolo[3,4-d]pyrimidine scaffold emerged as a structurally versatile heterocyclic system in the mid-20th century, with early synthetic methodologies reported by Schmidt and Druey in 1956. These compounds gained prominence due to their structural resemblance to purine nucleobases, enabling them to interact with biological targets reliant on adenine recognition motifs. Over the past two decades, pyrazolo[3,4-d]pyrimidines have become pivotal in medicinal chemistry, particularly in oncology, where their ability to inhibit tyrosine kinases like epidermal growth factor receptor (EGFR) has been extensively documented.
The scaffold’s medicinal significance stems from its adaptability to structural modifications at five key positions, allowing precise optimization of pharmacokinetic and pharmacodynamic properties. For instance, derivatives bearing hydrophobic substituents at the 1- and 3-positions demonstrate enhanced binding to ATP pockets in kinase domains. This tunability has led to the development of clinical candidates such as the FDA-approved kinase inhibitor toceranib, which shares structural homology with pyrazolo[3,4-d]pyrimidine-based compounds.
Structural Relevance of Pyrazolo[3,4-d]Pyrimidines in Drug Design
The pyrazolo[3,4-d]pyrimidine core serves as a bioisostere for purine, mimicking the adenine moiety of ATP while offering superior metabolic stability. This structural mimicry enables competitive inhibition of ATP-binding sites in kinases, a mechanism critical for interrupting oncogenic signaling pathways. Key modifications include:
- Hydrophobic head groups (e.g., substituted phenyl rings) that occupy Region I of the ATP-binding pocket.
- Linker moieties (e.g., imino or hydrazone groups) that stabilize interactions with hinge regions of kinases.
- Hydrophobic tails (e.g., aromatic systems) that engage with allosteric pockets adjacent to the ATP site.
For example, introducing a 4-fluorobenzamide group at Position 5 of the scaffold, as seen in N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide, enhances hydrogen bonding with residues like Met793 in EGFR’s catalytic domain. Such modifications improve binding affinity and selectivity, as demonstrated by IC50 values in the nanomolar range against mutant EGFR isoforms.
Biological Significance as ATP Mimetics
Pyrazolo[3,4-d]pyrimidines function as ATP-competitive inhibitors by occupying the adenine-binding region of kinase domains. Their planar heterocyclic system aligns with the purine-binding site, while substituents project into adjacent hydrophobic regions, disrupting kinase activation. For instance, compound 12b from recent studies inhibits EGFRWT and EGFRT790M with IC50 values of 0.016 µM and 0.236 µM, respectively, outperforming erlotinib against the T790M resistance mutation.
The scaffold’s efficacy is further amplified by its ability to induce apoptosis through modulation of Bcl-2 family proteins. In A549 lung cancer cells, pyrazolo[3,4-d]pyrimidine derivatives upregulate pro-apoptotic Bax while suppressing anti-apoptotic Bcl-2, triggering caspase-mediated cell death. This dual mechanism—kinase inhibition and apoptosis induction—underscores their therapeutic potential in resistant malignancies.
This compound: Research Context
The compound this compound represents a strategic advancement in EGFR-targeted therapies. Its design incorporates two critical pharmacophoric elements:
- 3,4-Dimethylphenyl group : Positioned at N1, this hydrophobic substituent fills Region I of the ATP pocket, improving van der Waals interactions with residues like Leu718 and Leu844.
- 4-Fluorobenzamide moiety : At Position 5, this group forms hydrogen bonds with the kinase’s hinge region, particularly with Met793, while the fluorine atom enhances metabolic stability through reduced cytochrome P450-mediated oxidation.
Synthetic routes to this compound typically begin with cyclocondensation of 5-aminopyrazole-4-carbonitrile derivatives, followed by sequential nucleophilic substitutions to install the dimethylphenyl and fluorobenzamide groups. Green chemistry approaches, such as microwave-assisted synthesis, have been employed to reduce reaction times and improve yields.
Preliminary structure-activity relationship (SAR) studies suggest that the 3,4-dimethyl substitution pattern on the phenyl ring optimizes steric complementarity with the ATP pocket’s hydrophobic cleft. Comparative analyses show that replacing the methyl groups with bulkier substituents (e.g., isopropyl) diminishes activity, likely due to unfavorable steric clashes. Conversely, the 4-fluoro group on the benzamide moiety enhances cell permeability, as evidenced by its logP value of 3.2, which aligns with optimal Lipinski criteria for oral bioavailability.
In enzymatic assays, this derivative demonstrates preferential activity against EGFRT790M/L858R mutants, with a 15-fold selectivity over wild-type EGFR, suggesting potential utility in treating osimertinib-resistant cancers. Molecular docking simulations predict a binding mode where the pyrazolo[3,4-d]pyrimidine core forms π-π interactions with Phe723, while the fluorobenzamide group stabilizes the DFG-in conformation of the kinase.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2/c1-12-3-8-16(9-13(12)2)26-18-17(10-23-26)20(28)25(11-22-18)24-19(27)14-4-6-15(21)7-5-14/h3-11H,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEGGSVXFLKAFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-fluorobenzamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds is known for its diverse biological activities, including potential anticancer properties and effects on various signaling pathways. The unique structure of this compound, featuring a fused heterocyclic core and specific functional groups, contributes to its biological profile.
Chemical Structure and Properties
The molecular formula of this compound is C20H18FN5O, with a molecular weight of approximately 365.39 g/mol. Its structure can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H18FN5O |
| Molecular Weight | 365.39 g/mol |
| CAS Number | 899738-27-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that pyrazolo[3,4-d]pyrimidines can influence multiple signaling pathways, including those involved in cell proliferation and apoptosis.
- Anticancer Activity : Studies have shown that compounds in this class can inhibit tumor cell growth by targeting kinases and other proteins involved in cancer progression. For instance, the compound's structure allows it to act as an inhibitor of certain kinases that are crucial for cancer cell survival.
- Inhibition of Enzymatic Activity : The presence of the pyrazolo core suggests potential inhibitory effects on enzymes such as dihydrofolate reductase (DHFR), which is vital in nucleotide synthesis. This inhibition can lead to reduced proliferation of cancer cells due to impaired DNA synthesis.
Biological Studies and Findings
Several studies have explored the biological activity of this compound and related compounds:
- Antitumor Effects : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown effectiveness against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent activity.
- Structure-Activity Relationship (SAR) : Research has established that modifications to the pyrazolo core and substitutions on the benzamide moiety can enhance or diminish biological activity. For instance, the introduction of fluorine atoms has been correlated with increased potency against specific cancer types.
Case Studies
- In Vivo Efficacy : A recent study evaluated the compound's efficacy in mouse models bearing human tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups treated with vehicle alone, suggesting strong in vivo antitumor activity.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidinone Derivatives
The pyrazolo[3,4-d]pyrimidinone core is a privileged structure in drug discovery. Key analogs and their properties are compared below:
Key Observations:
Antiviral Activity Comparisons
Structural Insights :
Antimicrobial Activity and Substituent Trends
highlights the role of substituents in antimicrobial activity:
Target Compound Analysis :
- The absence of thioxo or β-lactam moieties in the target compound suggests its antimicrobial profile may differ. However, the 4-fluorobenzamide group could enhance membrane penetration, a hypothesis requiring experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
